3-bromo-N-ethyl-N-phenylbenzamide
Description
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18g/mol |
IUPAC Name |
3-bromo-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3 |
InChI Key |
YJCLJFQBWRTANU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substitution (Br vs. Cl vs. F)
The presence and position of halogens significantly influence electronic properties and reactivity. Key comparisons include:
Note: *Calculated based on substituents.
Key Insight : Bromine’s polarizability enhances intermolecular interactions, making 3-bromo derivatives more suited for crystal engineering or target-specific binding compared to chloro analogs .
N-Substituent Variation
The nature of N-substituents affects steric hindrance, lipophilicity, and conformational flexibility:
Key Insight : Ethyl-phenyl substitution in the target compound likely confers intermediate lipophilicity and steric bulk, balancing solubility and binding affinity in biological systems .
Aromatic Ring Substituents
Substituent position and type modulate electronic effects and intermolecular interactions:
Key Insight : The 3-bromo substitution in the target compound directs electronic effects to the meta position, influencing reactivity in cross-coupling reactions compared to ortho or para analogs .
Physicochemical Properties
Crystallographic data highlight structural differences:
Key Insight : Bromine’s larger atomic radius may increase dihedral angles compared to chloro analogs, affecting molecular conformation and solid-state stability .
Preparation Methods
Bromination of N-Ethyl-N-phenylbenzamide
Bromination of pre-formed N-ethyl-N-phenylbenzamide is a direct route. The amide group acts as a meta-directing group, favoring electrophilic substitution at the 3-position.
Protocol
-
Substrate Preparation : N-Ethyl-N-phenylbenzamide is synthesized via coupling of benzoyl chloride with N-ethylaniline using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Bromination :
Yield : 78–91%.
Challenges : Competing para-bromination (<5%) necessitates careful temperature control.
Coupling of 3-Bromobenzoyl Chloride with N-Ethylaniline
This two-step approach avoids regioselectivity issues by introducing bromine early.
Synthesis of 3-Bromobenzoyl Chloride
Amide Formation
-
Coupling : 3-Bromobenzoyl chloride (0.05 mol) is reacted with N-ethylaniline (0.06 mol) in dichloromethane (DCM) with triethylamine (TEA) as the base.
-
Workup : The mixture is washed with brine, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (petroleum ether/ethyl acetate) yields the product.
Yield : 65–70%.
Advantages : Higher regiochemical control compared to direct bromination.
Alkylation of Primary Amides
For laboratories lacking N-ethylaniline, alkylation of N-phenylbenzamide offers an alternative.
Optimization and Catalysis
Catalytic Systems in Condensation Reactions
The patent US20160311777A1 highlights cuprous iodide (CuI) and 8-hydroxyquinoline as effective catalysts for aryl coupling, improving yields from 70% to 87%. Key parameters:
Acid-Binding Agents
Mixed acid-binding agents (e.g., potassium carbonate and triethylamine) suppress side reactions during amide formation, increasing yields by 15–20%.
Analytical Characterization
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
